3-(4-Fluorophenyl)propan-1-amine
Overview
Description
3-(4-Fluorophenyl)propan-1-amine is a useful research compound. Its molecular formula is C9H12FN and its molecular weight is 153.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antioxidant Activities
3-(4-Fluorophenyl)propan-1-amine has been involved in studies examining its potential antibacterial and antioxidant properties. A study synthesized various amines, including this compound, and examined their antibacterial and antioxidant activities. Some compounds in this category exhibited significant antibacterial activity, although they were generally less effective in neutralizing superoxide radicals (Arutyunyan et al., 2012).
Corrosion Inhibition
In the field of material sciences, this compound derivatives have been studied for their potential in inhibiting corrosion, specifically in carbon steel. One study synthesized tertiary amines, which include derivatives of this compound, and evaluated their efficiency in preventing corrosion through various electrochemical methods (Gao, Liang, & Wang, 2007).
Synthesis of Complex Molecules
This compound has been used in the synthesis of complex molecular structures such as triazacyclohexanes and their chromium complexes. This synthesis process explored the potential applications of these molecules in various chemical and biological contexts (Latreche et al., 2010).
Antimicrobial Activity
The compound has also been utilized in the synthesis of molecules with potential antimicrobial activity. For example, studies have synthesized various propan-1-ones derivatives and evaluated their antimicrobial efficacy (Nagamani et al., 2018).
Photopolymerization Properties
In the field of photochemistry, derivatives of this compound have been evaluated for their photopolymerization properties. The study of these derivatives has implications in the development of materials and coatings with specific light-induced properties (Allen et al., 1994).
Properties
IUPAC Name |
3-(4-fluorophenyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFDQESZTDBKEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424328 | |
Record name | 3-(4-fluorophenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101488-65-7 | |
Record name | 3-(4-fluorophenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.